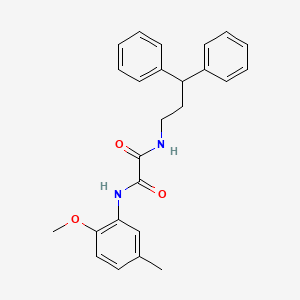![molecular formula C19H20N4O2 B2622708 5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-79-1](/img/structure/B2622708.png)
5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its diverse chemical properties and potential applications across various fields. This compound has attracted significant interest due to its unique structure, which features a fusion of isoquinoline and pyridopyrimidine frameworks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: Formation of 3,4-Dihydroisoquinoline:
Reagent: Isoquinoline
Reaction: Reduction using catalytic hydrogenation
Conditions: High pressure, presence of a metal catalyst like palladium on carbon (Pd/C).
Step 2: Synthesis of 1,3,6-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione:
Reagent: 2,4-diaminopyrimidine
Reaction: Methylation using methyl iodide (CH3I)
Conditions: Base like potassium carbonate (K2CO3), solvent like dimethylformamide (DMF).
Step 3: Coupling of Intermediate Compounds:
Reagents: 3,4-Dihydroisoquinoline and 1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Reaction: Coupling through nucleophilic substitution or condensation
Conditions: Suitable catalyst and organic solvent.
Industrial Production Methods: Industrial synthesis may employ continuous flow reactors for hydrogenation and methylation steps, providing better control over reaction parameters and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation:
Reagent: Potassium permanganate (KMnO4)
Major Products: Oxidized derivatives at specific sites on the molecule.
Reduction:
Reagent: Sodium borohydride (NaBH4)
Major Products: Reduced forms, including conversion of carbonyl groups to alcohols.
Substitution:
Reagent: Halogenated solvents or other nucleophiles
Major Products: Substituted analogues depending on nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in:
Chemistry:
Used as a starting material or intermediate in organic synthesis.
Study of its reactivity and stability under various conditions.
Biology:
Exploration of its potential as a ligand in protein binding studies.
Investigating its bioactivity and interaction with biological systems.
Medicine:
Potential drug candidate for its pharmacological properties.
Research in its efficacy and safety in preclinical studies.
Industry:
Utilized in the production of specialized chemicals.
Application in materials science for developing new materials with unique properties.
Wirkmechanismus
Molecular Targets and Pathways:
Binding Sites: Binds to specific receptors or enzymes depending on its structural conformation.
Pathways Involved: Interacts with cellular signaling pathways, potentially influencing gene expression and protein activity.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with others such as:
5-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
5-(Isoquinolin-2-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
4,6-Dimethylpyrido[2,3-d]pyrimidine-2,5(1H,3H)-dione
Uniqueness:
Structural Differences: Introduction of different substituents on the isoquinoline and pyridopyrimidine rings.
Reactivity: Variations in reactivity depending on functional groups and their positions.
Applications: Each compound may have different biological activities and uses, making 5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione unique in its specific applications and properties.
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-10-20-17-15(18(24)22(3)19(25)21(17)2)16(12)23-9-8-13-6-4-5-7-14(13)11-23/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBSJWWVXERDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N3CCC4=CC=CC=C4C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2622625.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)




![4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2622636.png)

![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)

![N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2622641.png)

![3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2622645.png)
![2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622648.png)
